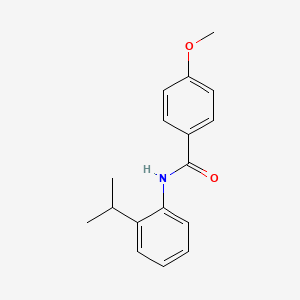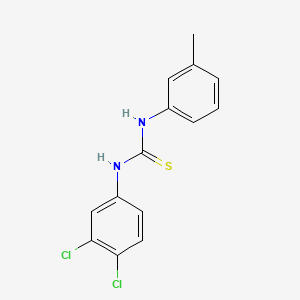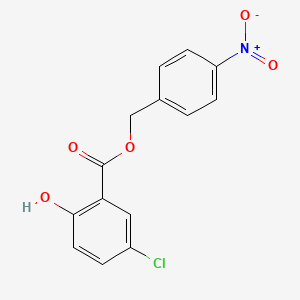
N-(2-isopropylphenyl)-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-isopropylphenyl)-4-methoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group substituted with a 2-isopropylphenyl group and a 4-methoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-isopropylphenyl)-4-methoxybenzamide typically involves the reaction of 2-isopropylaniline with 4-methoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-isopropylphenyl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The amide group can be reduced to form an amine.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Formation of 4-hydroxybenzamide derivatives.
Reduction: Formation of N-(2-isopropylphenyl)-4-methoxybenzylamine.
Substitution: Formation of various substituted benzamide derivatives depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N-(2-isopropylphenyl)-4-methoxybenzamide has several scientific research applications, including:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs with potential therapeutic effects.
Materials Science: It can be utilized in the synthesis of novel materials with specific properties, such as polymers and coatings.
Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.
Industrial Applications: It can be employed in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of N-(2-isopropylphenyl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-isopropylphenyl)benzamide: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
4-methoxybenzamide: Lacks the 2-isopropylphenyl group, which may influence its overall properties and applications.
N-(2-isopropylphenyl)-4-hydroxybenzamide: Contains a hydroxy group instead of a methoxy group, potentially altering its chemical behavior and interactions.
Uniqueness
N-(2-isopropylphenyl)-4-methoxybenzamide is unique due to the presence of both the 2-isopropylphenyl and 4-methoxy groups, which confer specific chemical and biological properties. These substituents can influence the compound’s solubility, stability, and reactivity, making it a valuable compound for various scientific and industrial applications.
Propiedades
IUPAC Name |
4-methoxy-N-(2-propan-2-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-12(2)15-6-4-5-7-16(15)18-17(19)13-8-10-14(20-3)11-9-13/h4-12H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWKCZNRSSIVDDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
353783-74-1 |
Source


|
| Record name | N-(2-ISOPROPYLPHENYL)-4-METHOXYBENZAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[4-(acetylamino)phenyl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B5742118.png)
![N-benzyl-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide](/img/structure/B5742119.png)
![N-{5-[(4-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-phenylurea](/img/structure/B5742123.png)


![1-bromo-4-{[4-(2-nitrovinyl)phenoxy]methyl}benzene](/img/structure/B5742136.png)
![4-morpholin-4-yl-N-[(E)-1-(3-nitrophenyl)ethylideneamino]-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine](/img/structure/B5742143.png)
![Ethyl 1-[(2,6-dichlorophenyl)methyl]piperidine-4-carboxylate](/img/structure/B5742163.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2,4-trimethylbenzamide](/img/structure/B5742166.png)
![N'-[1-(3-furyl)ethylidene]benzohydrazide](/img/structure/B5742169.png)
![N,N,N'-trimethyl-N'-[(2-methylphenyl)methyl]ethane-1,2-diamine](/img/structure/B5742170.png)
![N-[4-({[3-(4-methyl-1-piperidinyl)propyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5742171.png)
![1-[(3-Chlorophenyl)methyl]-3,5-dimethyl-4-nitropyrazole](/img/structure/B5742177.png)

